molecular formula C26H31N5O2 B2839674 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1031992-95-6

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2839674
CAS No.: 1031992-95-6
M. Wt: 445.567
InChI Key: OBSRBOKDOUHEPY-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylpiperazine moiety and an acetamide group. It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

The synthesis of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine group. The final step involves the attachment of the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity and stability of pyrimidine derivatives.

    Biology: Its role as an acetylcholinesterase inhibitor makes it a candidate for research in neurobiology and the treatment of neurodegenerative diseases.

    Medicine: The compound’s potential therapeutic effects are being explored for conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors are commonly used.

    Industry: It may have applications in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and memory. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

When compared to other acetylcholinesterase inhibitors, 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique structural features and selective inhibitory activity. Similar compounds include:

Properties

IUPAC Name

2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-19(2)21-9-11-22(12-10-21)28-24(32)18-33-25-17-20(3)27-26(29-25)31-15-13-30(14-16-31)23-7-5-4-6-8-23/h4-12,17,19H,13-16,18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSRBOKDOUHEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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